molecular formula C17H23NO10 B578973 CBZ-NEURAMINIC ACID CAS No. 17367-66-7

CBZ-NEURAMINIC ACID

Cat. No.: B578973
CAS No.: 17367-66-7
M. Wt: 401.368
InChI Key: VCJMRAULUCGTMS-FGSGVHPWSA-N
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Description

CBZ-NEURAMINIC ACID, also known as carboxybenzyl-neuraminic acid, is a derivative of neuraminic acid, a nine-carbon sugar acid. Neuraminic acid is a key component in the structure of sialic acids, which are found on the surface of cells and play crucial roles in cellular recognition and signaling processes. The carboxybenzyl (CBZ) group is often used as a protecting group in organic synthesis to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CBZ-NEURAMINIC ACID typically involves the protection of the amine group of neuraminic acid with a carboxybenzyl group. This can be achieved using carboxybenzyl chloride (CBZ-Cl) under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base. The reaction mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the CBZ-protected neuraminic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The process typically includes the use of efficient and scalable reaction conditions, such as the use of palladium-catalyzed hydrogenation for the deprotection of the CBZ group when necessary .

Chemical Reactions Analysis

Types of Reactions: CBZ-NEURAMINIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of CBZ-NEURAMINIC ACID involves its role as a protecting group in organic synthesis. The CBZ group protects the amine functionality, allowing for selective reactions to occur on other parts of the molecule. The CBZ group can be removed by hydrogenolysis, which involves the reduction of the CBZ group to release the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, particularly in peptide chemistry .

Comparison with Similar Compounds

Properties

CAS No.

17367-66-7

Molecular Formula

C17H23NO10

Molecular Weight

401.368

IUPAC Name

(4R,5R)-2,4-dihydroxy-5-(phenylmethoxycarbonylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H23NO10/c19-7-11(21)13(22)14-12(10(20)6-17(26,28-14)15(23)24)18-16(25)27-8-9-4-2-1-3-5-9/h1-5,10-14,19-22,26H,6-8H2,(H,18,25)(H,23,24)/t10-,11-,12-,13-,14?,17?/m1/s1

InChI Key

VCJMRAULUCGTMS-FGSGVHPWSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)OCC2=CC=CC=C2)O

Synonyms

CBZ-NEURAMINIC ACID

Origin of Product

United States

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